Bis(2-hydroxypropyl)ammonium palmitate
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Overview
Description
Bis(2-hydroxypropyl)ammonium palmitate: is a chemical compound with the molecular formula C22H47NO4. It is a type of quaternary ammonium salt, which is known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium palmitate typically involves the reaction of palmitic acid with 2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, usually at a temperature range of 60-80°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The reactants are mixed in large quantities, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hydroxypropyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: Bis(2-hydroxypropyl)ammonium palmitate is used as a surfactant in various chemical reactions. It helps in stabilizing emulsions and can be used in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used in the formulation of various biological assays. It helps in the solubilization of hydrophobic compounds, making them more accessible for biological studies .
Medicine: Its surfactant properties help in the formulation of drug carriers that can improve the bioavailability of certain drugs .
Industry: In industrial applications, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifying agent, helping to stabilize formulations .
Mechanism of Action
The mechanism of action of bis(2-hydroxypropyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as cell membranes, enhancing the solubility and bioavailability of various compounds .
Comparison with Similar Compounds
- Bis(2-hydroxyethyl)ammonium palmitate
- Tris(2-hydroxyethyl)ammonium palmitate
- Bis(2-hydroxyethyl)ammonium erucate
Comparison: Bis(2-hydroxypropyl)ammonium palmitate is unique due to its specific molecular structure, which provides distinct surfactant properties. Compared to bis(2-hydroxyethyl)ammonium palmitate, it has a slightly different hydrophilic-lipophilic balance, making it more suitable for certain applications. Tris(2-hydroxyethyl)ammonium palmitate has more hydroxyl groups, which can enhance its solubility but may also affect its stability .
Properties
CAS No. |
84473-69-8 |
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Molecular Formula |
C22H47NO4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
hexadecanoic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C16H32O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(8)3-7-4-6(2)9/h2-15H2,1H3,(H,17,18);5-9H,3-4H2,1-2H3 |
InChI Key |
MAYNZVTZQFEHFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origin of Product |
United States |
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